molecular formula C26H22N3NaO6S2 B12697375 Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate CAS No. 82457-23-6

Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate

Cat. No.: B12697375
CAS No.: 82457-23-6
M. Wt: 559.6 g/mol
InChI Key: QPHLPODATIAFML-UHFFFAOYSA-M
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Description

Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of sulphonate, azo, and anilino groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.

    Sulphonation: The resulting azo compound undergoes sulphonation to introduce the sulphonate group.

    Introduction of the p-Tolylsulphonyl Group: The final step involves the reaction with p-toluenesulfonyl chloride to introduce the p-tolylsulphonyl group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso and nitro derivatives.

    Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are typically used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and their derivatives.

    Substitution Products: Nitrated and halogenated aromatic compounds.

Scientific Research Applications

Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in biochemical assays and as a staining agent for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. The sulphonate group enhances the solubility and stability of the compound, facilitating its use in aqueous environments. The p-tolylsulphonyl group can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-(4-((2-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)-3-nitrobenzenesulphonate
  • Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)-3,5-dichlorobenzenesulphonate

Uniqueness

Sodium 4-(4-((3-methyl-4-(((p-tolyl)sulphonyl)oxy)phenyl)azo)anilino)benzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the p-tolylsulphonyl group, in particular, differentiates it from other similar compounds, providing unique properties that are exploited in various applications.

Properties

CAS No.

82457-23-6

Molecular Formula

C26H22N3NaO6S2

Molecular Weight

559.6 g/mol

IUPAC Name

sodium;4-[4-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]benzenesulfonate

InChI

InChI=1S/C26H23N3O6S2.Na/c1-18-3-12-25(13-4-18)37(33,34)35-26-16-11-23(17-19(26)2)29-28-22-7-5-20(6-8-22)27-21-9-14-24(15-10-21)36(30,31)32;/h3-17,27H,1-2H3,(H,30,31,32);/q;+1/p-1

InChI Key

QPHLPODATIAFML-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

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